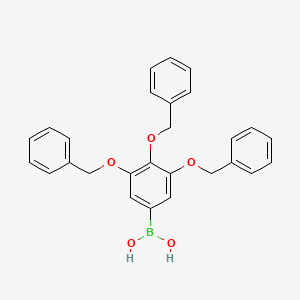
3,4,5-Tris(benzyloxy)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris(benzyloxy)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with three benzyloxy groups and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(benzyloxy)phenylboronic acid typically involves the protection of the phenol groups followed by the introduction of the boronic acid moiety. One common method includes the following steps:
Protection of Phenol Groups: The phenol groups on the phenyl ring are protected by benzylation using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.
Introduction of Boronic Acid: The protected phenol derivative is then subjected to lithiation using n-butyllithium, followed by the reaction with trimethyl borate. The final step involves hydrolysis to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, the benzyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form benzyl alcohols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzyl alcohols.
Aplicaciones Científicas De Investigación
3,4,5-Tris(benzyloxy)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The primary mechanism of action for 3,4,5-Tris(benzyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The benzyloxy groups provide steric and electronic effects that can influence the reactivity and selectivity of the coupling reaction.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the benzyloxy groups, making it less sterically hindered and potentially less selective in reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of benzyloxy groups, which can alter its reactivity and solubility.
3,4,5-Trifluorophenylboronic acid: Contains fluorine atoms, which can significantly change its electronic properties and reactivity.
Uniqueness: 3,4,5-Tris(benzyloxy)phenylboronic acid is unique due to the presence of three benzyloxy groups, which provide steric hindrance and electronic effects that can enhance the selectivity and efficiency of Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C27H25BO5 |
|---|---|
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
[3,4,5-tris(phenylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C27H25BO5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17,29-30H,18-20H2 |
Clave InChI |
IPNQPSIHORFOKP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


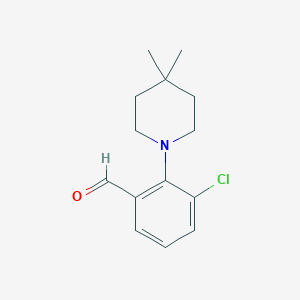
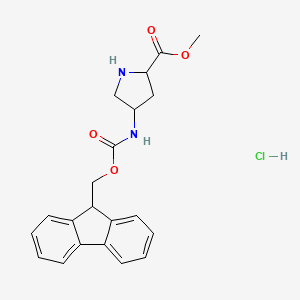
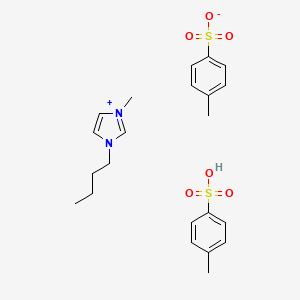

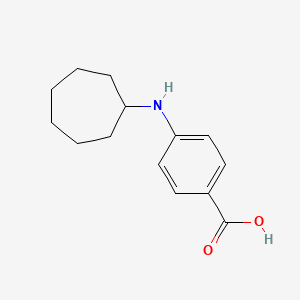
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
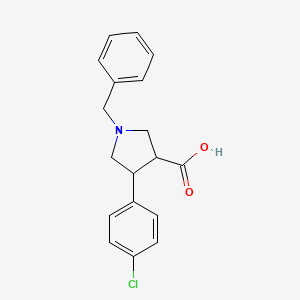
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

